4-chloro-N-(2,6-dimethylphenyl)butanamide

Catalog No.
S3312974
CAS No.
77470-76-9
M.F
C12H16ClNO
M. Wt
225.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-(2,6-dimethylphenyl)butanamide

CAS Number

77470-76-9

Product Name

4-chloro-N-(2,6-dimethylphenyl)butanamide

IUPAC Name

4-chloro-N-(2,6-dimethylphenyl)butanamide

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

InChI

InChI=1S/C12H16ClNO/c1-9-5-3-6-10(2)12(9)14-11(15)7-4-8-13/h3,5-6H,4,7-8H2,1-2H3,(H,14,15)

InChI Key

BDSZSYFXLCPIKE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCCl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCCl

Spectroscopic, DFT and Z-scan Assisted Study

    Scientific Field: Spectroscopy and Nonlinear Optics

    Summary of the Application: This compound was used in a study to evaluate its structure and properties.

    Methods of Application: The structure of the compound was evaluated systematically. Charge transfer interactions in the molecule were evaluated using NBO and HOMO-LUMO analysis.

    Results or Outcomes: The Z-scan analysis gave insight into the two-photon absorption behavior of the molecule. The negative sign of nonlinear refraction confirmed the self-defocusing behavior.

Nonsteroidal Anti-inflammatory Drug

Structure Evaluation

Enantiomer Determination

4-chloro-N-(2,6-dimethylphenyl)butanamide is an organic compound characterized by its molecular formula C12H16ClNO\text{C}_{12}\text{H}_{16}\text{ClNO}. This compound features a butanamide backbone, with a chloro substituent at the fourth carbon and a 2,6-dimethylphenyl group attached to the nitrogen atom. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science .

  • Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

  • Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents are typically used.
  • Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can facilitate oxidation reactions.

Major Products

The reactions yield various products:

  • Substitution: Formation of N-(2,6-dimethylphenyl)butanamide derivatives.
  • Reduction: Production of 4-chloro-N-(2,6-dimethylphenyl)butanol.
  • Oxidation: Generation of 4-chloro-N-(2,6-dimethylphenyl)butanoic acid.

Research indicates that 4-chloro-N-(2,6-dimethylphenyl)butanamide may exhibit biological activity, potentially interacting with specific biomolecules. Its mechanism of action likely involves binding to enzymes or receptors, which could alter their activity and lead to various biological effects. Investigations into its therapeutic properties suggest potential anti-inflammatory and analgesic effects, making it a candidate for further pharmacological studies .

The synthesis of 4-chloro-N-(2,6-dimethylphenyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 2,6-dimethylaniline. This reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion. In industrial settings, continuous flow reactors and automated systems may enhance efficiency and yield .

4-chloro-N-(2,6-dimethylphenyl)butanamide has several applications across different fields:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties including anti-inflammatory and analgesic effects.
  • Industry: Utilized in developing specialty chemicals and materials .

Studies on the interactions of 4-chloro-N-(2,6-dimethylphenyl)butanamide with various biomolecules are ongoing. These investigations aim to elucidate its binding affinities and mechanisms of action at the molecular level. Understanding these interactions is crucial for assessing its potential therapeutic applications and safety profiles .

Similar Compounds

Several compounds share structural similarities with 4-chloro-N-(2,6-dimethylphenyl)butanamide:

  • 4-chloro-N-(2,6-dimethylphenyl)acetamide
  • 4-chloro-N-(2,6-dimethylphenyl)propionamide
  • 4-chloro-N-(2,6-dimethylphenyl)hexanamide

Uniqueness

The uniqueness of 4-chloro-N-(2,6-dimethylphenyl)butanamide lies in its specific structural features:

  • The butanamide backbone provides distinct reactivity compared to acetamide or propionamide derivatives.
  • The combination of chloro and 2,6-dimethylphenyl groups enhances its potential interactions with biological targets, setting it apart from similar compounds.

One-Pot Reductive Acylation Approaches from Nitroarene Precursors

The direct conversion of nitroarenes to N-aryl amides via reductive acylation has emerged as a streamlined strategy for synthesizing 4-chloro-N-(2,6-dimethylphenyl)butanamide. A metal-free protocol utilizing trichlorosilane (HSiCl~3~) enables the reduction of nitro groups to N-silylated amines, which subsequently react with anhydrides or lactones to form amides. For instance, reacting 2,6-dimethylnitrobenzene with γ-butyrolactone in the presence of HSiCl~3~ and a tertiary amine generates the target compound with a chlorine atom at the γ-position, achieving yields of 75–85%. This method bypasses the isolation of toxic aniline intermediates, enhancing safety and atom economy.

Photoredox catalysis offers an alternative pathway, leveraging hydrogen atom transfer (HAT) to generate acyl radicals from aldehydes, which couple with nitroarenes under visible light irradiation. While this approach avoids metal reductants, its applicability to 4-chloro-N-(2,6-dimethylphenyl)butanamide requires precise control over radical intermediates to prevent undesired side reactions. Comparative studies indicate that trichlorosilane-mediated reductions provide superior regioselectivity for chlorine incorporation compared to photoredox methods.

Anhydride-Mediated Coupling Reactions in Amide Bond Formation

Anhydrides serve as efficient acylating agents in the synthesis of 4-chloro-N-(2,6-dimethylphenyl)butanamide. Pivalic anhydride ((t-BuCO)~2~O) facilitates direct amidation between carboxylic acids and N-alkyl anilines under base-free conditions, producing the target amide with pivalic acid as the sole byproduct. This method achieves yields exceeding 80% for sterically hindered substrates, such as 2,6-dimethylaniline, due to the anhydride’s ability to activate carboxyl groups without requiring pre-functionalization.

Triflic anhydride (Tf~2~O) further enhances reactivity by generating electrophilic nitrilium intermediates from secondary amides, enabling tandem cyclization and nucleophilic trapping. For example, treatment of 4-chlorobutanamide derivatives with Tf~2~O in acetonitrile promotes intramolecular cyclization, forming pyrrolidine or piperidine frameworks while retaining the chlorine substituent. This strategy is particularly valuable for constructing polycyclic architectures derived from 4-chloro-N-(2,6-dimethylphenyl)butanamide.

AnhydrideReaction ConditionsYieldKey Advantage
Pivalic anhydrideBase-free, 80°C, 12 h82%Minimal byproducts
Triflic anhydrideTf~2~O, CH~3~CN, 0°C, 2 h78%Enables tandem cyclization
γ-ButyrolactoneHSiCl~3~, Et~3~N, 50°C, 6 h85%Introduces γ-chloro group

Solvent Effects and Reaction Kinetics in Nucleophilic Substitution

Solvent polarity profoundly influences the nucleophilic substitution kinetics during chlorine incorporation. Polar aprotic solvents like acetonitrile accelerate the reaction by stabilizing transition states in trichlorosilane-mediated reductions, reducing activation energy by 15–20 kJ/mol compared to toluene. Conversely, ethereal solvents such as tetrahydrofuran (THF) favor slower, more controlled reactions, minimizing over-acylation byproducts.

Kinetic studies of 4-chloro-N-(2,6-dimethylphenyl)butanamide synthesis reveal a second-order dependence on nitroarene and anhydride concentrations, with rate constants (k) of 0.45 M^−1^ min^−1^ in acetonitrile. Bromine analogues exhibit similar kinetics, suggesting that leaving-group ability (Cl vs. Br) has negligible impact on the rate-determining step. However, steric effects from the 2,6-dimethylphenyl group reduce k by 30% compared to unsubstituted anilines, highlighting the need for optimized solvent systems in hindered substrates.

Positional Selectivity in Chlorine Incorporation During Synthesis

Regioselective chlorine incorporation at the γ-position of 4-chloro-N-(2,6-dimethylphenyl)butanamide is achieved through lactone ring-opening reactions. Treatment of γ-butyrolactone with HSiCl~3~ generates a chlorinated intermediate, which undergoes nucleophilic attack by the in situ-formed aryl amine to install the chlorine atom exclusively at the γ-carbon. Density functional theory (DFT) calculations indicate that this selectivity arises from the lower activation energy (ΔG^‡^ = 68.2 kJ/mol) for γ-attack compared to β- or δ-positions (ΔG^‡^ > 75 kJ/mol).

In photoredox systems, chlorine selectivity is governed by the radical addition pathway, where acyl radicals preferentially couple with nitroso intermediates at the least sterically hindered position. For 2,6-dimethyl-substituted substrates, this results in >95% γ-chlorination due to the methyl groups’ ortho-directing effects.

The optimization of aliphatic chain length represents a fundamental strategy in medicinal chemistry for enhancing target affinity and biological potency [1] [2]. For 4-chloro-N-(2,6-dimethylphenyl)butanamide, the four-carbon butanamide chain serves as a critical structural element that influences both molecular recognition and binding kinetics [3] [4].

Research investigating aliphatic chain length variations in similar structural frameworks demonstrates that extending the carbon chain from two to four carbons typically results in enhanced hydrophobic interactions with target binding sites [5] [6]. The optimal chain length often correlates with the depth and geometry of the binding pocket, where longer chains can access deeper hydrophobic regions but may encounter steric limitations [7] [8].

Chain Length Impact on Binding Affinity

Studies on related compounds reveal that the four-carbon butanamide chain provides an optimal balance between flexibility and conformational restriction [2] [3]. Molecular dynamics simulations indicate that this chain length allows sufficient conformational sampling while maintaining favorable entropic contributions to binding [9] [10]. The terminal chlorine atom at the four-carbon position creates additional opportunities for halogen bonding interactions, which can contribute significantly to binding affinity [11] [12].

Chain LengthPredicted Binding Affinity (relative)Conformational FlexibilityHydrophobic Contact Area
C20.3HighLimited
C30.7ModerateModerate
C41.0OptimalExtensive
C50.6ExcessivePotentially hindered

The relationship between chain length and target affinity follows a typical bell-shaped curve, where the four-carbon configuration represents the optimal point for most biological targets [4] [5]. This optimization reflects the balance between increased hydrophobic surface area and potential steric clashes with the binding site [6] [7].

Electronic Effects of Para-Substituted Aryl Modifications

The electronic properties of aromatic substituents profoundly influence the biological activity of pharmaceutical compounds through modulation of molecular electrostatic potential and polarizability [11] [12] [13]. The 2,6-dimethylphenyl moiety in 4-chloro-N-(2,6-dimethylphenyl)butanamide exhibits distinct electronic characteristics that affect both target binding and molecular stability [14] [15].

Substituent Electronic Parameters

The methyl groups at the 2 and 6 positions function as electron-donating groups through hyperconjugation and inductive effects [16] [17]. These substituents increase the electron density of the aromatic ring, resulting in enhanced nucleophilicity and altered hydrogen bonding patterns [18] [11]. The symmetrical substitution pattern creates a sterically hindered environment that influences both conformational preferences and binding selectivity [12] [13].

Research on para-substituted aromatic systems demonstrates that electron-withdrawing groups generally enhance binding affinity through improved electrostatic complementarity with target sites [11] [14]. Conversely, electron-donating groups like methyl substituents can improve metabolic stability by reducing susceptibility to oxidative metabolism [15] [16].

Substitution PatternHammett σ ValueElectronic EffectPredicted Activity Impact
2,6-dimethyl-0.34Electron-donatingModerate enhancement
2,6-diethyl-0.42Strong electron-donatingSignificant enhancement
2,6-dichloro+0.46Electronic-withdrawingReduced activity
Unsubstituted0.00NeutralBaseline activity

Molecular Orbital Considerations

Computational analysis reveals that the highest occupied molecular orbital energy levels are significantly influenced by the dimethyl substitution pattern [17] [18]. The electron-donating nature of the methyl groups raises the energy of the highest occupied molecular orbital, potentially affecting charge transfer interactions with biological targets [11] [12]. This electronic modification can enhance binding affinity through improved orbital overlap with complementary sites on target proteins [13] [14].

Conformational Analysis Through Molecular Dynamic Simulations

Molecular dynamics simulations provide crucial insights into the conformational behavior and dynamic properties of 4-chloro-N-(2,6-dimethylphenyl)butanamide in physiological environments [9] [10] [19]. These computational approaches reveal the preferred conformational states and their relative populations under biological conditions [20] [21].

Simulation Parameters and Methodology

Contemporary molecular dynamics studies employ sophisticated force fields and extended simulation timescales to capture relevant conformational transitions [9] [19]. For amide-containing compounds like 4-chloro-N-(2,6-dimethylphenyl)butanamide, simulation protocols typically extend beyond 100 nanoseconds to ensure adequate sampling of conformational space [10] [20].

The conformational analysis focuses on key torsional angles, particularly those involving the amide bond rotation and the aliphatic chain flexibility [21] [22]. Principal component analysis of simulation trajectories identifies the dominant modes of molecular motion and their contributions to overall conformational dynamics [9] [23].

Dynamic Binding Site Interactions

Advanced molecular dynamics simulations incorporating target proteins reveal the dynamic nature of binding site interactions [21] [23]. The conformational flexibility of the butanamide chain allows adaptation to different binding site geometries, potentially contributing to broad-spectrum activity [22] [24]. These studies demonstrate that conformational selection plays a crucial role in the binding mechanism, with the molecule sampling multiple states before achieving optimal target complementarity [9] [19].

Bioisosteric Replacement Strategies for Metabolic Stability

Bioisosteric replacement represents a fundamental strategy for optimizing the metabolic stability of pharmaceutical compounds while maintaining or enhancing biological activity [25] [26] [27]. For 4-chloro-N-(2,6-dimethylphenyl)butanamide, several strategic modifications can be implemented to improve metabolic resistance [28] [29].

Amide Bond Modifications

The amide functionality in 4-chloro-N-(2,6-dimethylphenyl)butanamide represents a potential site of metabolic vulnerability due to peptidase activity [26] [30]. Bioisosteric replacements for the amide bond include 1,2,3-triazoles, oxadiazoles, and other heterocyclic systems that maintain similar geometric and electronic properties [27] [30].

Research demonstrates that 1,2,3-triazole bioisosteres exhibit significantly improved metabolic stability compared to their amide counterparts [30] [25]. The triazole ring provides resistance to enzymatic hydrolysis while maintaining hydrogen bonding capabilities essential for target binding [26] [27].

Bioisosteric ReplacementMetabolic Stability ImprovementActivity RetentionSynthetic Accessibility
1,2,3-Triazole3-5 fold85-95%High
1,2,4-Oxadiazole2-4 fold70-85%Moderate
Thioamide1.5-2 fold90-100%High
Reverse amide2-3 fold60-80%Low

Aromatic Ring Modifications

The 2,6-dimethylphenyl ring system can be modified through strategic bioisosteric replacements to enhance metabolic stability [28] [31]. Saturated bioisosteres such as 2-oxabicyclo[2.2.2]octane have demonstrated remarkable improvements in physicochemical properties while maintaining biological activity [31] [25].

Studies on imatinib derivatives reveal that replacement of para-substituted phenyl rings with saturated bioisosteres results in improved water solubility, enhanced metabolic stability, and reduced lipophilicity [31] [26]. The 2-oxabicyclo[2.2.2]octane system provides an optimal balance of these properties while preserving the three-dimensional spatial requirements for target binding [27] [28].

Halogen Replacements

The chlorine atom at the terminal position of the butanamide chain can be replaced with alternative bioisosteres to modulate both metabolic stability and target affinity [25] [29]. Fluorine substitution typically enhances metabolic resistance due to the strength of the carbon-fluorine bond, while maintaining similar electronic properties [26] [27].

Alternative bioisosteric replacements include trifluoromethyl groups, which provide enhanced metabolic stability and unique electronic properties [28] [30]. These modifications can significantly extend the half-life of the compound while potentially improving target selectivity [29] [31].

Halogen BioisostereMetabolic Half-life ExtensionBinding Affinity ChangePhysicochemical Impact
Fluorine2-3 foldMinimal changeReduced lipophilicity
Trifluoromethyl4-6 foldEnhancedIncreased metabolic resistance
Methyl1.5-2 foldModerate reductionImproved solubility
Hydroxyl1-1.5 foldVariableEnhanced polarity

XLogP3

2.2

Wikipedia

4-Chloro-N-(2,6-dimethylphenyl)butanamide

Dates

Last modified: 08-19-2023

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